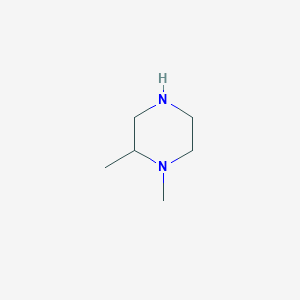

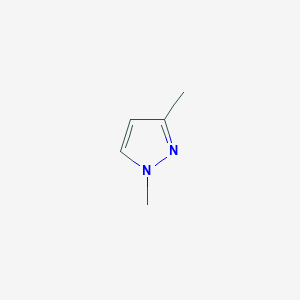

1,3-二甲基吡唑

货号 B029720

CAS 编号:

694-48-4

分子量: 96.13 g/mol

InChI 键: NODLZCJDRXTSJO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

1,3-Dimethylpyrazole is a bioactive compound isolated from Moso Bamboo Root . It is a versatile scaffold in organic synthesis and medicinal chemistry, often used as a starting material for the preparation of more complex heterocyclic systems .

Synthesis Analysis

The synthesis of 3(5)-aminopyrazoles, which are largely explored as precursors in the synthesis of condensed heterocyclic systems, is usually carried out by incorporating the NH2 group in the synthons rather than functionalization of the pre-built pyrazole . This corresponds most commonly to condensation reactions of 1,3-dielectrophilic nitriles and hydrazines .Molecular Structure Analysis

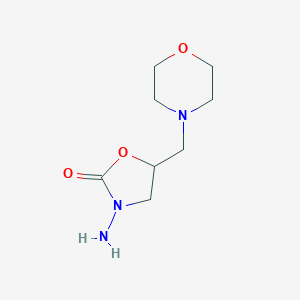

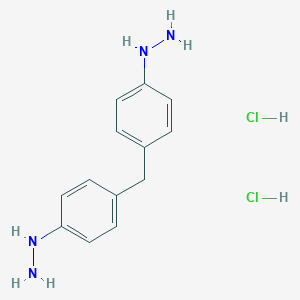

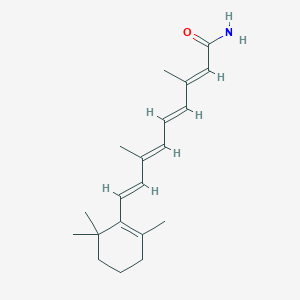

The molecular structure of 1,3-Dimethylpyrazole is represented by the formula C5H8N2 . Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis

Pyrazoles are known for their versatility in organic synthesis. They exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where pyrazoles are involved . The duality in reactivity offered by the 3(5)-aminopyrazole frame towards 1,3-dielectrophilic agents demands a close attention to the synthetic methodologies in pursuit of chemoselectivity .Physical And Chemical Properties Analysis

1,3-Dimethylpyrazole has a molecular weight of 96.1304 . More detailed physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in the ChemSpider database .科学研究应用

Application in Soil Fertility and Climate Change Mitigation

- Scientific Field : Environmental Science and Pollution Research .

- Summary of the Application : Biochar (BC) application to soils is a strategy to improve soil fertility and mitigate climate change. However, BC-induced alterations in the soil N cycle are currently under debate . To avoid potential losses, the use of nitrification inhibitor (NI), such as synthetic 3,4-dimethylpyrazole phosphate (DMPP), could provide a useful mitigation strategy for BC-amended agricultural fields .

- Methods of Application or Experimental Procedures : The sorption behavior of DMPP was tested on 15-month-aged soil-BC mixtures . BC additions increased DMPP sorption to varying extents depending on BC feedstock type and pyrolysis temperature .

- Results or Outcomes : BC additions increased DMPP sorption to varying extents depending on BC feedstock type and pyrolysis temperature. The highest sorption was found for BC pyrolyzed at a lower temperature .

Application in Agriculture

- Scientific Field : Chemical and Biological Technologies in Agriculture .

- Summary of the Application : Agriculture relies on the intensive use of synthetic nitrogen (N) fertilizers to maximize crop yields, which has led to the transformation of agricultural soils into high-nitrifying environments . The NIs 3,4-dimethylpyrazole phosphate (DMPP) and 2- (3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA) are able to reduce N 2 O emissions and maintain soil NH 4+ for a longer time .

- Methods of Application or Experimental Procedures : The performance of DMPP and DMPSA was evaluated in soil and pure cultures of nitrifying bacteria Nitrosomonas europaea .

- Results or Outcomes : DMPSA did not inhibit nitrification in pure cultures of N. europaea. In the soil, DMPSA needs to be broken into DMP to achieve the inhibition of nitrification, which is mediated by a soil biological process that remains to be identified .

Application in Cyanoacetylation

- Scientific Field : Organic Chemistry .

- Summary of the Application : Cyanoacetylpyrazole is used as a cyanoacetylating agent . It is an alternative active methylene compound to cyanoacetic ester . Its potential in the synthesis of heterocyclic compounds has been investigated .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not detailed in the source .

Application in Nitrification Inhibition

- Scientific Field : Environmental Science .

- Summary of the Application : Nitrogen (N) fertilisers amended with nitrification inhibitors can increase nitrogen use efficiencies in agricultural systems but the effectiveness of existing commercial inhibitor products, including 3,4-dimethylpyrazole phosphate (DMPP), is strongly influenced by climatic and edaphic factors .

- Methods of Application or Experimental Procedures : A library of 17 compounds featuring a substituted 1,2,3-triazole motif was synthesised and performed laboratory incubations in two south-eastern Australian soils .

- Results or Outcomes : Substituted 1,2,3-triazoles, which can be synthesized with good yields and excellent atom economy through 1,3-dipolar cycloaddition from readily available starting materials, are promising nitrification inhibitors performing similar to, or better than DMPP, particularly at elevated soil temperatures .

Application in Organic Chemistry

- Scientific Field : Organic Chemistry .

- Summary of the Application : Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not detailed in the source .

安全和危害

属性

IUPAC Name |

1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-4-7(2)6-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODLZCJDRXTSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219523 | |

| Record name | 1H-Pyrazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethylpyrazole | |

CAS RN |

694-48-4 | |

| Record name | 1,3-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374FP5RCE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

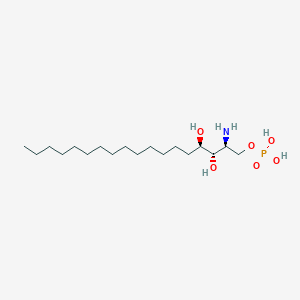

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)